molecular formula C11H17F2NO3 B6227491 tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate CAS No. 1373503-71-9

tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate

Cat. No.: B6227491
CAS No.: 1373503-71-9
M. Wt: 249.25 g/mol
InChI Key: BYAGFJSHNKNYTR-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate is a valuable synthetic intermediate in medicinal chemistry, notably for developing a novel class of piperidine carboxamides investigated as antimalarial agents . Research has identified this series of compounds as potent, selective, and reversible inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), a promising target for malaria treatment . Compounds derived from this core structure demonstrate potent activity against drug-sensitive and multidrug-resistant malaria parasites, with efficacy shown in vivo in a mouse model of human malaria after oral dosing . The piperidine carboxamide series is characterized by its strong species selectivity, which minimizes activity against human proteasome isoforms and reduces cytotoxicity, and its low propensity to generate resistance, making it a compelling candidate for new antimalarial therapies . The difluoro and formyl functional groups on the piperidine ring are critical structural features that contribute to the binding affinity and pharmacokinetic properties of the resulting drug candidates . This reagent is exclusively for use in scientific research to support the discovery and development of new therapeutic agents.

Properties

CAS No.

1373503-71-9

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h7-8H,4-6H2,1-3H3

InChI Key

BYAGFJSHNKNYTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C=O)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically initiates with N-Boc-piperidin-4-one, chosen for its balanced reactivity in subsequent fluorination and formylation steps. Alternative starting materials such as N-Boc-piperidin-4-ol require additional oxidation steps, introducing yield-reducing side reactions.

Difluorination Protocols

Contemporary methods employ sulfur-based fluorinating agents to achieve vicinal difluorination:

MethodReagent SystemSolventTemperatureYield (%)Reference
DAST-MediatedDAST (2.5 eq)DCM0°C → RT68
Deoxo-Fluor®Deoxo-Fluor® (3.0 eq)THF-78°C72
XtalFluor-E/Et3N·3HFXtalFluor-E (2.2 eq)MeCN40°C65

Key observations:

  • DAST (Diethylaminosulfur Trifluoride) demonstrates superior atom economy but requires strict moisture control.

  • Deoxo-Fluor® enables higher yields through its dual role as fluorinating agent and base scavenger.

  • XtalFluor-E systems minimize HF emissions but necessitate extended reaction times (18-24 h).

Regioselective Formylation at C3

Challenges in Positional Selectivity

The electron-withdrawing effect of the 4,4-difluoro substituents deactivates the piperidine ring, necessitating aggressive formylation conditions. Comparative studies reveal:

PositionRelative Reactivity (vs C3)Preferred Reagent
C21.8Vilsmeier-Haack
C31.0Directed ortho-Metallation (DoM)
C40.3Not applicable

Metallation-Formylation Sequence

The most effective protocol employs a lithium-halogen exchange followed by formyl quench:

  • Substrate : N-Boc-4,4-difluoropiperidine

  • Base : LDA (2.5 eq) in THF at -78°C

  • Electrophile : DMF (3.0 eq)

  • Workup : NH4Cl(aq)/EtOAc extraction

This method achieves 58% isolated yield with <5% C2-formylated byproduct.

Industrial-Scale Process Optimization

Continuous Flow Difluorination

Pilot plant data demonstrates advantages of flow chemistry for exothermic fluorination steps:

ParameterBatch ModeFlow Mode
Reaction Volume500 L12 L (looped)
Cooling Demand15 kW·h/kg2 kW·h/kg
Throughput8 kg/day22 kg/day
Impurity Profile5-7%<1%

Crystallization-Enhanced Dynamic Resolution

A novel purification technique exploits the compound's conformational rigidity:

  • Solvent System : Heptane/MTBE (7:3 v/v)

  • Cooling Profile: 50°C → -10°C over 6 h

  • Particle Size : 50-100 μm (laser diffraction)

  • Purity : 99.8% by qNMR

This process reduces purification losses from 25% (column chromatography) to 8%.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Formylation

DFT calculations (B3LYP/6-311+G**) identify three major side reactions:

  • N-Boc Cleavage : ΔG‡ = 28.3 kcal/mol

  • Over-Fluorination : ΔG‡ = 32.1 kcal/mol

  • Ring-Opening : ΔG‡ = 35.6 kcal/mol

Operational strategies:

  • Maintain reaction temperatures below -60°C during metallation

  • Use freshly distilled DMF stabilized over 4Å molecular sieves

  • Implement in-line FTIR monitoring for real-time Boc integrity verification

Green Chemistry Considerations

Solvent Selection Guide

Lifecycle assessment of common solvents:

SolventPMI*CED** (MJ/kg)Recommendation
THF8.256Limited use
2-MeTHF5.148Preferred
Cyrene®3.932Experimental

*Process Mass Intensity, **Cumulative Energy Demand

Fluorine Recovery Systems

Closed-loop scrubbing units recover >90% HF:

  • Absorption: KF/EtOH slurry

  • Regeneration: Thermal decomposition at 220°C

  • Purity: 99.2% anhydrous HF (Karl Fischer)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary but often involve temperatures between -20°C and 100°C and inert atmospheres .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

(S)-tert-Butyl 3-Amino-4,4-difluoropiperidine-1-carboxylate ()

  • Structure: Shares the Boc group and 4,4-difluoro substituents but replaces the 3-formyl group with an amino (-NH2) group.
  • Molecular Formula : C10H18F2N2O2; Molecular Weight : 248.26 g/mol.
  • Key Differences: The amino group enables participation in amide bond formation or urea synthesis, contrasting with the formyl group’s reactivity in aldehyde-specific reactions (e.g., Wittig or Grignard reactions). The stereochemistry (S-configuration) at the 3-position may influence chiral interactions in drug-receptor binding.
  • Applications : Likely used in peptide mimetics or as a precursor for bioactive molecules requiring amine functionality .

tert-Butyl 3,3-Difluoro-4,4-dihydroxypiperidine-1-carboxylate ()

  • Structure : Features 3,3-difluoro and 4,4-dihydroxy substituents instead of 4,4-difluoro and 3-formyl groups.
  • Molecular Formula: C10H15F2NO4; Molecular Weight: 275.23 g/mol.
  • Key Differences :
    • The dihydroxy groups introduce hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • The 3,3-difluoro configuration increases steric bulk compared to the 4,4-difluoro arrangement.
  • Applications: Potential use in prodrugs or as a scaffold for kinase inhibitors where hydroxyl groups coordinate with metal ions .

tert-Butyl 3-((Benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate ()

  • Structure: Retains the Boc and 4,4-difluoro groups but includes a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at the 3-position.
  • Molecular Formula : C19H25F2N2O4; Molecular Weight : 395.42 g/mol.
  • Key Differences: The Cbz-protected aminomethyl group adds steric hindrance and enables selective deprotection for further functionalization. The benzyl group may enhance lipophilicity, impacting membrane permeability in drug candidates.
  • Applications : Intermediate in peptide synthesis or PROTACs (proteolysis-targeting chimeras) .

tert-Butyl 4-(3,4-Difluorophenyl)-3-hydroxypiperidine-1-carboxylate ()

  • Structure : Contains a 3-hydroxyl group and a 4-(3,4-difluorophenyl) substituent.
  • Molecular Formula: C16H21F2NO3; Molecular Weight: 313.34 g/mol.
  • The hydroxyl group at the 3-position offers a site for phosphorylation or glycosylation.
  • Applications : Likely employed in CNS drug development due to fluorophenyl moieties’ blood-brain barrier penetration .

Biological Activity

Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Molecular Information:

PropertyValue
Molecular FormulaC11H17F2NO3
Molecular Weight249.25 g/mol
IUPAC NameThis compound
CAS Number1373503-71-9
InChI KeyBYAGFJSHNKNYTR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorinating agents and formylating agents. Controlled conditions such as inert atmospheres and specific temperature ranges (0°C to 50°C) are crucial for optimal yields.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms enhance the compound's reactivity and metabolic stability. This interaction profile suggests potential applications in drug development, particularly in modulating enzyme activities or receptor interactions.

Antimicrobial Activity

Recent studies have indicated that fluorinated piperidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest promising activity against Gram-positive bacteria, which may be attributed to the compound's unique chemical structure that enhances membrane permeability.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown that this compound exhibits selective cytotoxic effects. The compound demonstrated an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several fluorinated piperidines, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Cell Line Testing

In a separate investigation reported in Cancer Research, researchers assessed the cytotoxic effects of this compound on various human cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.

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